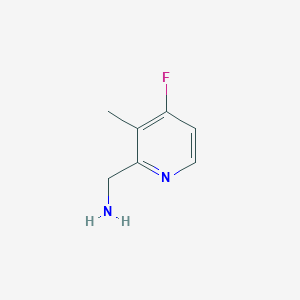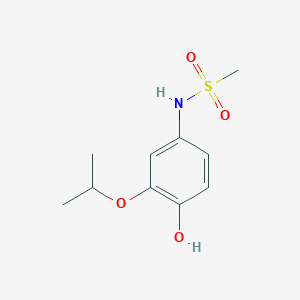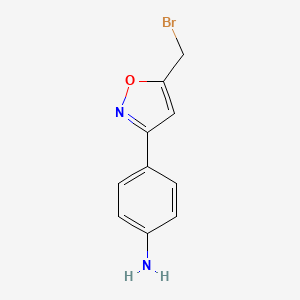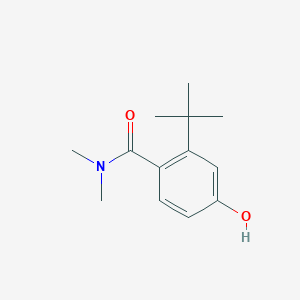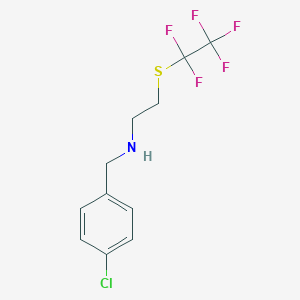![molecular formula C20H24N2O2 B14852033 [(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol](/img/structure/B14852033.png)
[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[123102,1004,9012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol is a complex organic compound belonging to the class of alkaloids This compound is characterized by its intricate pentacyclic structure, which includes multiple rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol involves several steps, starting from simpler organic molecules. The key steps include:
Formation of the Pentacyclic Core: This step involves the construction of the pentacyclic core through a series of cyclization reactions.
Introduction of Functional Groups: Functional groups such as the methoxy and ethylidene groups are introduced through specific reactions, including methylation and alkylation.
Final Assembly: The final step involves the coupling of the diazapentacyclic core with the methanol group under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
作用機序
The mechanism of action of [(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Modulating Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol is unique due to its specific structural features and functional groups. Similar compounds include:
These compounds share similar core structures but differ in the specific functional groups attached, which can influence their chemical properties and biological activities.
特性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-11-9-22-18-8-15-14-6-12(24-2)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/b11-3-/t13-,16?,18+,19+/m1/s1 |
InChIキー |
YTIVOMMYBBBYFH-JWYAXXBFSA-N |
異性体SMILES |
C/C=C\1/CN2[C@H]3C[C@H]1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)OC)CO |
正規SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


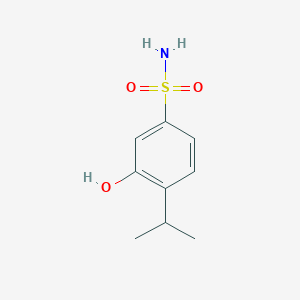
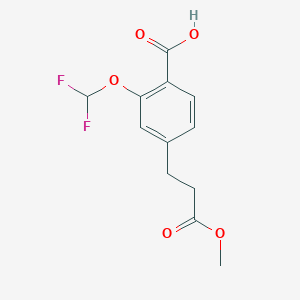
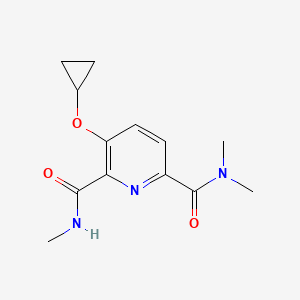
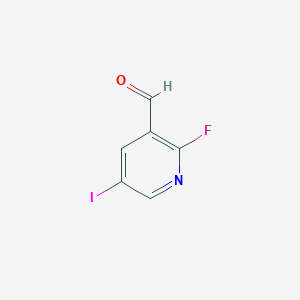
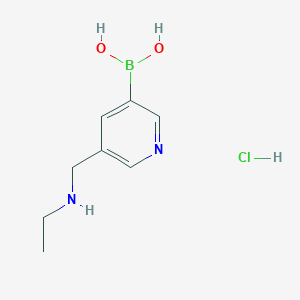
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)

